Disperse Red 118

CAS No.: 52623-75-3

Cat. No.: VC8468836

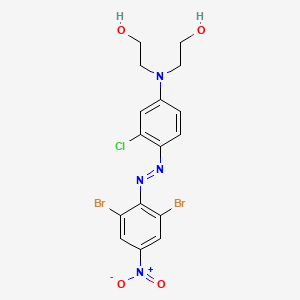

Molecular Formula: C16H15Br2ClN4O4

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52623-75-3 |

|---|---|

| Molecular Formula | C16H15Br2ClN4O4 |

| Molecular Weight | 522.6 g/mol |

| IUPAC Name | 2-[3-chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |

| Standard InChI | InChI=1S/C16H15Br2ClN4O4/c17-12-7-11(23(26)27)8-13(18)16(12)21-20-15-2-1-10(9-14(15)19)22(3-5-24)4-6-25/h1-2,7-9,24-25H,3-6H2 |

| Standard InChI Key | NMNGPGUKCHNKOE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br |

| Canonical SMILES | C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Properties

Disperse Red 118 belongs to the azo dye family, distinguished by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. Its systematic IUPAC name is 2,2'-[[3-chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol, reflecting its complex halogenated structure . The molecular formula, though incompletely specified in available sources, is inferred to include bromine, chlorine, and nitro functional groups based on its substituents.

Physicochemical Characteristics

Key properties of Disperse Red 118 are summarized below:

| Property | Value/Description |

|---|---|

| Appearance | Red powder |

| Light Fastness (ISO) | 6–7 |

| Washing Fastness (ISO) | Fading: 4–5; Staining: 4–5 |

| Perspiration Fastness | Fading: 5; Staining: 5 |

| Molecular Weight | 552.58 g/mol |

| EINECS Numbers | 610-874-0; 262-813-9 |

| Solubility | Dispersible in aqueous media under high temperature |

These properties make it suitable for high-temperature dyeing processes, where dispersion stability and color retention are critical .

Synthesis and Manufacturing

Disperse Red 118 is synthesized via a two-step diazotization and coupling reaction:

-

Diazotization: 2,6-Dibromo-4-nitroaniline reacts with sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt.

-

Coupling: The diazonium salt couples with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine under controlled pH (8–9) and temperature (0–5°C) to yield the final azo compound .

This method emphasizes precise stoichiometric ratios and reaction conditions to achieve >90% purity. Post-synthesis, the dye is purified through crystallization and dried to a fine powder for industrial use.

Applications in Textile Dyeing

Disperse Red 118 is optimized for synthetic fibers, particularly polyester and polyester-cotton blends. Its non-ionic nature allows it to adsorb onto hydrophobic fibers during high-temperature (130°C) dyeing processes. Key performance metrics include:

-

Color Depth: Achieves intense red shades with minimal dye concentration (1–3% weight of fabric).

-

Fastness Properties:

-

Light Fastness: Rating of 6–7 ensures resistance to ultraviolet degradation.

-

Wash Fastness: Ratings of 4–5 indicate minimal color bleeding during laundering.

-

These attributes make it a preferred choice for automotive textiles and outdoor apparel requiring durability .

Future Research Directions

-

Metabolite Identification: Clarify the metabolic fate of Disperse Red 118 using high-resolution mass spectrometry.

-

Chronic Toxicity Studies: Evaluate carcinogenic potential through rodent bioassays.

-

Green Chemistry Alternatives: Develop enzymatic synthesis routes to reduce halogenated waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume